molecular formula C8H6F3NO3 B2802891 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid CAS No. 1304787-81-2

5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid

Cat. No.: B2802891
CAS No.: 1304787-81-2
M. Wt: 221.135
InChI Key: IFYKZWVWVAYVQT-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid (CAS 1304787-81-2) is a high-purity nicotinic acid derivative offered for research and development applications . This compound, with a molecular formula of C8H6F3NO3 and a molecular weight of 221 Da, serves as a valuable building block in medicinal chemistry and drug discovery . The incorporation of a trifluoroethoxy group can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making this heterocyclic carboxylic acid a versatile precursor for synthesizing more complex active molecules . Its structure, featuring a carboxylic acid moiety and an ether side chain, makes it suitable for creating amide derivatives or for use in metal-catalyzed coupling reactions. Researchers can leverage this compound in the design and development of novel pharmaceutical candidates. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-1-5(7(13)14)2-12-3-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYKZWVWVAYVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the pyridine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a trifluoroethoxy group and a carboxylic acid group. Its unique molecular structure enhances its lipophilicity and stability, making it suitable for diverse research applications.

Scientific Research Applications

The applications of 5-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid can be categorized into several key areas:

  • Medicinal Chemistry
    • Therapeutic Potential : Investigated for anti-inflammatory and anticancer activities. The trifluoroethoxy group may enhance interactions with biological targets.
    • Enzyme Inhibition : Identified as a potential inhibitor of diacylglyceride O-acyltransferase 2 (DGAT2), which is relevant in metabolic disorders like obesity and diabetes.
  • Organic Synthesis
    • Building Block : Serves as a precursor for synthesizing more complex molecules, including nicotinic acetylcholine receptor-selective ligands.
    • Catalysis : Used in enantioselective desymmetrizing reactions facilitated by palladium catalysts.
  • Biochemical Research
    • Biochemical Probes : Explored as probes for studying enzyme functions and metabolic pathways.
    • Interaction Studies : Binding mechanisms with various biological targets have been studied to understand structure-activity relationships.

Research findings indicate that this compound exhibits various biological activities:

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialStaphylococcus aureus15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Case Studies

  • Anticancer Efficacy
    • A study evaluated the anticancer potential of derivatives containing the trifluoroethoxy group. Results showed enhanced potency against A549 lung cancer cells compared to non-fluorinated analogs.
  • Enzyme Interaction Studies
    • Research on related compounds indicated that trifluoroethoxy substitution modulates enzyme functions involved in metabolic pathways. This modulation could affect drug metabolism and therapeutic efficacy.

Mechanism of Action

The mechanism by which 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid 5-OCH₂CF₃, 3-COOH C₈H₆F₃NO₃ 225.14 Industrial applications, metabolic stability
6-(2,2,2-Trifluoroethoxy)nicotinic acid 6-OCH₂CF₃, 3-COOH C₈H₆F₃NO₃ 225.14 Positional isomer, reduced bioavailability
4-(Trifluoromethyl)-3-pyridinecarboxylic acid 4-CF₃, 3-COOH C₇H₄F₃NO₂ 191.11 Higher lipophilicity, enzyme inhibition
5-(4-Chlorophenyl)-6-OCH₂CF₃-2-CF₃ derivative 5-ClPh, 6-OCH₂CF₃, 2-CF₃, 3-COOH C₁₅H₈ClF₆NO₃ 399.67 FABP4 inhibition (IC₅₀ = 0.0345 µM)
5-Cyclohexyl-6-OCH₂CF₃-2-CF₃ derivative 5-cyclohexyl, 6-OCH₂CF₃, 2-CF₃, 3-COOH C₁₅H₁₅F₆NO₃ 395.28 Enhanced FABP4 binding, hydrophobic interactions

Key Findings and Implications

  • Substituent Position : The 5-position of pyridine is optimal for trifluoroethoxy substitution to balance electronic effects and steric accessibility.
  • Bioactivity : Bulky substituents (e.g., chlorophenyl, cyclohexyl) enhance target affinity but may reduce solubility.
  • Industrial Utility : The target compound’s simpler structure offers advantages in cost-effective synthesis and scalability compared to complex derivatives .

Biological Activity

5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoroethoxy group and a carboxylic acid moiety. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate the compound's interaction with biological membranes and proteins.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets:

  • Enzyme Modulation : The trifluoroethoxy group can enhance the compound’s affinity for hydrophobic sites on enzymes, potentially influencing their activity and metabolic pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows for better membrane permeability, which is crucial for cellular uptake and subsequent biological effects.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. A study reported that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly compared to control groups .
CompoundCell LineIC50 (µM)Reference
5-(Trifluoroethoxy)pyridine derivativeA54910
5-Oxopyrrolidine derivativeA54912

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Preliminary results suggest it may inhibit the growth of certain bacteria through mechanisms involving membrane disruption or enzyme inhibition .

Case Studies

  • Anticancer Efficacy : A study focused on the anticancer activity of novel derivatives showed that compounds bearing the trifluoroethoxy group exhibited enhanced potency against A549 cells when compared to non-fluorinated analogs. The presence of the trifluoromethyl group was linked to improved interactions with cellular targets .
  • Enzyme Interaction Studies : Research conducted on related compounds revealed that the trifluoroethoxy substitution could modulate enzyme functions, particularly those involved in metabolic pathways. This modulation could lead to alterations in drug metabolism or efficacy in therapeutic contexts.

Research Findings

The exploration of this compound's biological activities has yielded promising results:

  • Inhibition of Enzymes : The compound has shown potential as a diacylglyceride O-acyltransferase 2 (DGAT2) inhibitor, which is significant in metabolic disorders such as obesity and diabetes .
  • Pharmacokinetic Properties : The lipophilicity imparted by the trifluoroethoxy group may enhance oral bioavailability and tissue distribution, making it a candidate for further pharmacological studies.

Q & A

Q. What strategies resolve low reactivity in derivatization reactions?

  • Solutions :
  • Activation : Convert carboxylic acid to acyl chloride (SOCl₂) for amide coupling.
  • Microwave Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional) for esterification .
  • Case Study : Amidation with EDC/HOBt in DMF achieved 85% yield of the benzylamide derivative .

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